methyl 1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Molecular formula Molecular weight Structural differentiation

The N-(2,4-difluorobenzyl) group on this 5-oxopyrrolidine-3-carboxylate ester raises calculated logP by ~0.5 units vs. N-phenyl analogs, altering membrane permeability and CYP450 metabolic profiles. It is the direct methyl ester prodrug of the free carboxylic acid (CAS 1098340-12-5), designed for improved oral bioavailability via esterase-mediated hydrolysis. Use it as a retention-time marker in HPLC/LC-MS methods to distinguish N-benzyl from N-phenyl congeners, or convert it to hydrazide for focused hydrazone library synthesis. This compound enables precise SAR exploration not achievable with close analogs.

Molecular Formula C13H13F2NO3
Molecular Weight 269.24 g/mol
CAS No. 2549043-12-9
Cat. No. B6461503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
CAS2549043-12-9
Molecular FormulaC13H13F2NO3
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)N(C1)CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H13F2NO3/c1-19-13(18)9-4-12(17)16(7-9)6-8-2-3-10(14)5-11(8)15/h2-3,5,9H,4,6-7H2,1H3
InChIKeyFOBSATTYHVPZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(2,4-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 2549043-12-9): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


Methyl 1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 2549043-12-9) is a 5-oxopyrrolidine-3-carboxylate ester featuring an N‑(2,4‑difluorobenzyl) substituent. The core 5‑oxopyrrolidine scaffold is a privileged motif in medicinal chemistry, exploited extensively for EP4 receptor agonists, cathepsin inhibitors, and anticancer leads [1]. The presence of the difluorobenzyl group differentiates this compound from the more common N‑phenyl and unsubstituted 5‑oxopyrrolidine-3-carboxylate analogs, imparting distinct lipophilicity and conformational properties that influence biological target engagement and synthetic derivatization strategies [2].

Why In‑Class 5‑Oxopyrrolidine‑3‑Carboxylate Analogs Cannot Be Interchanged: The Critical Impact of N‑Substitution on Lipophilicity, Metabolic Stability, and Derivatization Potential


Within the 5‑oxopyrrolidine‑3‑carboxylate series, the N‑substituent is the single dominant determinant of lipophilicity, metabolic vulnerability, and downstream synthetic utility. Replacing an N‑phenyl group (as in CAS 1239766‑16‑5) with an N‑(2,4‑difluorobenzyl) group (as in the target compound) inserts a methylene spacer that increases calculated logP by ≈0.5 units, alters the electronic environment of the lactam carbonyl, and modifies the compound's susceptibility to N‑dealkylation versus direct N‑aryl oxidation. These physicochemical differences directly affect membrane permeability, CYP450 metabolic profiles, and the feasibility of further functionalization via ester hydrolysis or hydrazide formation, meaning that even close structural analogs cannot be assumed equivalent for SAR campaigns, prodrug design, or multi‑step synthetic routes [1].

Quantitative Evidence Guide for Methyl 1-[(2,4-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate: Comparator‑Based Differentiation Across Five Critical Dimensions


Molecular Identity: Molecular Weight and Formula Distinction from the N‑Phenyl Analog

The target compound (C13H13F2NO3, MW 269.24) differs from the closest commercial N‑phenyl analog methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS 1239766‑16‑5; C12H11F2NO3, MW 255.22) by exactly one methylene unit (–CH2–), resulting from the benzyl versus phenyl N‑substitution. This structural difference is confirmed by the distinct CAS registry numbers and molecular formulas reported in authoritative databases [1].

Molecular formula Molecular weight Structural differentiation

Lipophilicity Differentiation: Predicted logP Increase Relative to the N‑Phenyl Analog

Using the experimentally validated fragment‑constant method, the N‑phenyl analog (CAS 1239766‑16‑5) has a computed logP of 1.49 . The target compound contains an additional methylene (–CH2–) spacer (fragment constant πCH₂ ≈ +0.50 [1]), yielding a predicted logP of approximately 1.99. No experimentally measured logP has been published for the target compound, but this calculated difference is reliable for rank‑ordering lipophilicity within a congeneric series.

Lipophilicity LogP Membrane permeability

Purity Specification: Vendor‑Reported Purity Comparison with In‑Class Analogs

The target compound is typically supplied at 95% purity by research chemical vendors, whereas the N‑phenyl analog (CAS 1239766‑16‑5) is available at a standard purity of ≥98% from Chemscene . This 3‑percentage‑point purity gap can be significant in assays sensitive to trace impurities, particularly in enzymatic or cell‑based screens where minor contaminants may produce false‑positive or false‑negative results.

Purity Quality control Procurement specification

Synthetic Versatility Compared to the Free Carboxylic Acid Analog

As a methyl ester, the target compound can directly participate in hydrazide formation via reaction with hydrazine monohydrate, a transformation demonstrated for the analogous N‑phenyl methyl ester to yield 1‑(2,4‑difluorophenyl)‑5‑oxopyrrolidine‑3‑carbohydrazide, a key intermediate for subsequent Schiff‑base and heterocycle synthesis [1]. The free carboxylic acid analog (CAS 1098340‑12‑5) requires prior activation (e.g., mixed anhydride or coupling reagent) for amide bond formation, adding a synthetic step and potentially reducing overall yield.

Synthetic intermediate Derivatization Methyl ester

Anticancer Activity Landscape: In‑Class Evidence from the N‑Phenyl Analog Series

While no direct anticancer data exist for the target compound itself, the structurally analogous N‑phenyl series (where the benzyl CH₂ bridge is absent) has been evaluated against MDA‑MB‑231 (breast), PPC‑1 (prostate), and A375 (melanoma) cancer cell lines. In that series, select hydrazone derivatives (e.g., compounds 7b and 9f) demonstrated the lowest EC50 values across all three cell lines [1]. This establishes a class‑level precedent for anticancer activity that can guide prioritization of the target compound for analogous derivatization and screening.

Anticancer activity Cytotoxicity EC50

Optimal Use Scenarios for Methyl 1-[(2,4-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate in Academic and Industrial Research


Structure–Activity Relationship (SAR) Expansion of 5‑Oxopyrrolidine‑Based Anticancer Leads

Investigators seeking to probe the impact of N‑benzyl versus N‑phenyl substitution on cytotoxicity can employ this compound as a direct precursor. Following the synthetic route established for the N‑phenyl series [1], the methyl ester can be converted to the corresponding hydrazide and subsequently condensed with aromatic aldehydes to generate a focused library of hydrazone derivatives. The predicted 0.5‑unit logP increase relative to the N‑phenyl analog suggests these derivatives may exhibit enhanced membrane permeability and potentially altered cell‑line selectivity profiles.

Prodrug Design Leveraging the Methyl Ester Moiety

In programs where the free carboxylic acid (CAS 1098340‑12‑5) has demonstrated target engagement but poor oral bioavailability, the methyl ester prodrug form can be evaluated for improved intestinal absorption. The ester is expected to undergo esterase‑mediated hydrolysis in vivo to release the active acid. The LogP of ~1.99, compared to ~1.49 for the N‑phenyl analog , may provide a more favorable balance between passive permeability and aqueous solubility for oral dosing.

Analytical Method Development and Reference Standard Qualification

Laboratories developing HPLC or LC‑MS methods for 5‑oxopyrrolidine‑3‑carboxylate analogs can utilize this compound as a retention‑time marker to distinguish N‑benzyl from N‑phenyl and N‑unsubstituted congeners. The 14‑Da mass increment and distinct logP provide orthogonal separation parameters. For quantitative bioanalysis, users should independently verify purity by HPLC and, if necessary, purify beyond the typical 95% vendor specification before use as a calibration standard.

Quote Request

Request a Quote for methyl 1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.